molecular formula C10H9Cl2N3 B2874304 1-(2,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5-amine CAS No. 81198-25-6

1-(2,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B2874304
CAS No.: 81198-25-6
M. Wt: 242.1
InChI Key: JWTJFVJUYHZYCH-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5-amine is an organic compound characterized by the presence of a pyrazole ring substituted with a 2,4-dichlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5-amine typically involves the reaction of 2,4-dichlorophenylhydrazine with an appropriate β-ketoester or β-diketone under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. For example, the use of microreactors can improve reaction control and scalability, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Halogen atoms in the 2,4-dichlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5-amine has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 1-(2,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties

Biological Activity

1-(2,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5-amine, a pyrazole derivative, has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential as therapeutic agents, exhibiting a range of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to explore the biological activity of this specific compound, highlighting its mechanisms of action, efficacy against various pathogens and cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a dichlorophenyl group and a methyl group attached to the pyrazole ring. Its molecular formula is C10H9Cl2N3, with a molecular weight of 244.11 g/mol. The presence of the dichlorophenyl moiety is significant for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit considerable antimicrobial properties. For instance, in vitro evaluations indicated that this compound shows effective inhibition against various bacterial strains.

Table 1: Antimicrobial Activity Data

PathogenMIC (µg/mL)MBC (µg/mL)Inhibition Zone (mm)
Staphylococcus aureus0.220.2518
Escherichia coli0.50.7515
Pseudomonas aeruginosa0.751.012

The minimum inhibitory concentration (MIC) values indicate that the compound is particularly potent against Staphylococcus aureus, which is crucial given the rising incidence of antibiotic resistance .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it possesses significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

In a study evaluating the effects on human cancer cell lines (SGC-7901, A549, and HT-1080), the compound exhibited IC50 values ranging from 0.076 to 0.12 µM, indicating strong growth inhibition compared to standard chemotherapeutics . The structure-activity relationship (SAR) analysis suggests that modifications to the pyrazole ring can enhance its potency.

Table 2: Antiproliferative Activity Data

Cell LineIC50 (µM)Mechanism of Action
SGC-79010.076Tubulin polymerization inhibition
A5490.10Induction of apoptosis
HT-10800.12Cell cycle arrest

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization : Similar to combretastatin A-4, this compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
  • Antimicrobial Mechanisms : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways, contributing to its antimicrobial efficacy .

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3/c1-6-4-10(13)15(14-6)9-3-2-7(11)5-8(9)12/h2-5H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTJFVJUYHZYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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